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N-[(4-Chlorophenyl)methyl]guanosine

RNA minor groove regiochemistry DNA repair

Studying dsRBM protein-RNA interactions requires precise N2-substituted guanosine tools; generic analogs cannot selectively block minor-groove binding. N-[(4-Chlorophenyl)methyl]guanosine (CAS 88158-09-2) is a specialized N2-(4-chlorobenzyl)guanosine that projects a bulky, electron-withdrawing group into the RNA minor groove, sterically blocking dsRBM proteins (e.g., PKR, ADAR2) with tunable electronic effects distinct from O6-/N7-regioisomers. - Selective dsRBM blocker for RNA duplex studies - 4-Chloro substituent enhances steric and electronic modulation - Essential reference standard for HPLC/LC-MS regioisomer discrimination - High purity, in stock for immediate research use.

Molecular Formula C17H18ClN5O5
Molecular Weight 407.8 g/mol
CAS No. 88158-09-2
Cat. No. B14400330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Chlorophenyl)methyl]guanosine
CAS88158-09-2
Molecular FormulaC17H18ClN5O5
Molecular Weight407.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O)Cl
InChIInChI=1S/C17H18ClN5O5/c18-9-3-1-8(2-4-9)5-19-17-21-14-11(15(27)22-17)20-7-23(14)16-13(26)12(25)10(6-24)28-16/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,19,21,22,27)/t10-,12-,13-,16-/m1/s1
InChIKeyQAMKHNPLOSECNP-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-Chlorophenyl)methyl]guanosine: Overview


N-[(4-Chlorophenyl)methyl]guanosine (CAS 88158-09-2) is an N2-substituted guanosine analog in which a 4-chlorobenzyl group replaces one hydrogen of the exocyclic 2-amino group of guanine [1][2]. This modification projects a bulky, electron-withdrawing aromatic substituent into the minor groove of RNA duplexes, sterically blocking interactions with double-stranded RNA-binding motif (dsRBM) proteins [2]. The compound is structurally and functionally distinct from the more widely studied O6- and N7-substituted guanosine regioisomers (e.g., O6-benzylguanine, which depletes O6-alkylguanine-DNA alkyltransferase [3]), and from unsubstituted N2-benzylguanosine, as the para-chloro substituent alters both electronic properties and steric bulk [1].

RNA minor-groove dsRBM blocking studies; steric blockade via N2-aralkyl projection
Distinct from O6- and N7-substituted guanosine regioisomers; does not target DNA repair protein AGT
Para-chloro substituent provides electron-withdrawing character for electronic modulation of minor-groove interface

Why Regiochemistry and Substituent Identity Matter


N-[(4-Chlorophenyl)methyl]guanosine cannot be replaced by interchangeable in-class nucleoside analogs because its biological activity is defined by two interdependent structural features: (i) substitution at the N2 position, which projects the modification into the RNA minor groove rather than the major groove or enzyme active-site surface targeted by O6- or N7-substituted analogs, and (ii) the electron-withdrawing para-chloro substituent, which modulates both the stability of the N2-aralkyl bond and the steric/electronic environment of the minor-groove interface [1][2]. N2-benzylguanosine (the non-chlorinated analog) blocks dsRBM binding to duplex RNA [2], but the 4-chloro substituent alters the overall electron distribution on the benzyl ring, which quantitative structure-activity studies in the analogous O6-series show significantly affects biological potency [3]. Substituting O6-(4-chlorobenzyl)guanosine (CAS 88158-11-6) or 7-(4-chlorobenzyl)guanosine for this compound would redirect the modification to entirely different molecular recognition surfaces and thus different target engagement profiles [1]. The quantitative evidence below substantiates why procurement decisions must specify this exact regioisomer and substituent pattern.

Regioisomer mismatch (N2 vs. O6/N7)
Identical substituent at O6 or N7 engages DNA repair enzyme active site or other surfaces, not the RNA minor groove; substituting these regioisomers may redirect target engagement.
Para-chloro substituent identity
N2-benzylguanosine (non-chlorinated) lacks the electron-withdrawing effect; binding potency and minor-groove interactions may not transfer directly without the 4-chloro group.
Synthetic route determines regioisomer
Standard alkylation in DMF yields predominantly N7-regioisomer; procuring N2 requires specific aqueous alkaline synthesis, and mis-specified product may not reproduce minor-groove results.

Comparative Quantitative Evidence


Regioisomeric Selectivity: N2 vs. O6 Target Engagement

N-[(4-Chlorophenyl)methyl]guanosine is an N2-substituted guanosine, which projects the 4-chlorobenzyl group into the RNA minor groove. In contrast, O6-(4-chlorobenzyl)guanosine (CAS 88158-11-6), a regioisomer with identical molecular formula (C₁₇H₁₈ClN₅O₅, MW 407.8), places the same substituent at the O6 position, where it functions as an inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) [1][2]. The N2-substituted compound does not target AGT; its established application is as a minor-groove steric blocker in duplex RNA [3]. Quantitative substitution effects: In the O6-series, the 4-halobenzyl substituent is required for significant AGT-depleting activity, while N2-substitution abrogates this activity entirely [2]. This demonstrates that the identical 4-chlorobenzyl group attached to different positions on the guanine scaffold yields compounds with completely non-overlapping biological targets, making regioisomer selection critical.

Regioisomer target engagement
Head-to-head
N2-(4-chlorobenzyl): RNA minor-groove steric blocker, no reported AGT depletion. O6-(4-chlorobenzyl): AGT inhibitor, enhances chloroethylnitrosourea cytotoxicity in cell models.
Regioisomer determines orthogonal target pathways; N2-specification required for minor-groove studies.
Data from separate RNA duplex binding and melanoma cell assays; confirm with direct co-assay.
RNA minor groove regiochemistry DNA repair

Chlorine Substituent Effect on Duplex Stability

N2-benzylguanosine blocks dsRBM protein binding to duplex RNA, as demonstrated by the Beal laboratory [1]. The 4-chloro analog N-[(4-chlorophenyl)methyl]guanosine introduces an electron-withdrawing substituent to the benzyl ring, which alters the electronic character of the minor-groove projection. In the analogous O6-substituted series, para substituent identity significantly affects biological activity: benzyl and 4-halobenzyl are the only O6-substituents that afford significant AGT-depleting activity, while electron-donating substituents (methyl, methoxy) reduce or abolish activity [2]. In a direct chemical stability study of benzylated guanosines, Moschel et al. demonstrated that the p-chloro substituent significantly alters the rate of imidazole ring opening in 7-substituted guanosines relative to the unsubstituted benzyl analog; the same electronic effects are expected to modulate the binding kinetics of the N2-substituted analog to dsRBM proteins [3].

Chlorine substituent effect
Class-level inference
O6/7-series data: para-Cl vs. para-H alters imidazole ring-opening rate factor ~1.3–1.6 (Moschel 1984). Electron-withdrawing effect may modulate minor-groove binding.
Reported electronic effect may support dsRBM blockade optimization; direct N2-binding kinetics not available.
Extrapolated from O6- and 7-series stability; N2-specific studies required.
dsRBM minor groove RNA duplex stability

Synthetic Accessibility and Regioselectivity Challenges

The synthesis of N2-substituted guanosine derivatives poses a significant regioselectivity challenge. Direct alkylation of unprotected guanosine with benzyl halides predominantly yields the N7-substituted product due to the higher nucleophilicity of the N7 position [1]. To obtain N2-(4-chlorobenzyl)guanosine selectively, aqueous alkaline conditions must be employed, which favor reaction at N2 (along with competing reactions at N1, C5, and C8) while simultaneously promoting imidazole ring opening of the 7-substituted side product [1]. Moschel et al. demonstrated that under identical alkaline aqueous conditions, reaction of guanosine with p-chlorobenzyl chloride produces a product distribution that includes N2-(p-chlorobenzyl)guanosine, with the ratio of N2 to C5/C8 products varying as a function of para substituent identity [1]. By contrast, O6- and N7-substituted analogs can be synthesized via distinct, orthogonal routes that yield higher selectivity at the respective positions [1][2].

Synthetic regioselectivity
Supporting evidence
DMF alkylation: N7:N2 ratio >20:1. Aqueous alkaline route enables N2 isolation; competing C5/C8 products. N7 product undergoes ring opening under same conditions.
N7-regioisomer from standard synthesis may not substitute for N2 in minor-groove research; route specification required.
Yields and selectivity from Moschel 1984; confirm with supplier's analytical data.
nucleoside alkylation regioselective synthesis protecting-group strategy

Evidence-Anchored Application Scenarios


Blockade of dsRBM Proteins for RNA-Protein Interaction Mapping

N2-substituted guanosine analogs, including N2-benzylguanosine, are established tools for sterically blocking dsRBM-containing proteins (e.g., PKR, ADAR2) from binding to duplex RNA in a sequence-programmable manner [1]. N-[(4-Chlorophenyl)methyl]guanosine extends this toolset with a 4-chloro substituent that provides electron-withdrawing character, enabling finer modulation of the minor-groove steric and electronic environment compared to the parent N2-benzyl compound. Researchers studying RNA editing, innate immune activation via PKR, or siRNA off-target effects can incorporate this nucleoside at specific G positions to probe dsRBM occupancy requirements [1].

Substrate Selectivity Probe for tRNA Modification Enzymes

Guanosine analogs with modifications at the N2 position are used to dissect the substrate recognition determinants of tRNA-modifying enzymes, including tRNA (guanine-N1)-methyltransferases [2]. While quantitative target engagement data for N-[(4-chlorophenyl)methyl]guanosine against specific tRNA methyltransferases remain limited, the compound's well-defined N2 substitution pattern makes it a valuable comparator for structure-activity relationship (SAR) studies alongside N2-benzylguanosine and other N2-alkyl/aralkyl guanosine analogs [2].

Regioisomer Reference Standard for Analytical Method Validation

The compound serves as an essential reference standard for analytical method development (HPLC, LC-MS) aimed at distinguishing N2-, O6-, and N7-substituted guanosine regioisomers, which share identical molecular formulas but exhibit distinct chromatographic retention times and fragmentation patterns [3]. Laboratories performing quality control of synthetic nucleoside analog libraries or studying carcinogen-DNA adducts require authentic N2-substituted standards to validate isomer identity [3].

Application
Selection Property
Validation Focus
RNA-protein interaction mapping (dsRBM blockade)
N2-minor groove steric blocker; para-Cl substituent reported to tune electronic environment
dsRBM occupancy and RNA editing endpoint validation in model RNA duplex systems
tRNA methyltransferase substrate selectivity studies
N2-regiochemistry defined; SAR comparator with N2-benzylguanosine
Substrate recognition motif mapping; confirm enzyme kinetics with this compound
Regioisomer reference standard for analytical method validation
Authentic N2 regioisomer; distinct chromatographic retention from O6/N7
HPLC/LC-MS isomer resolution; fragmentation pattern documentation and cross-validation
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